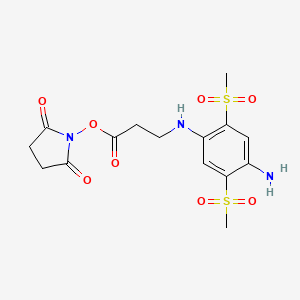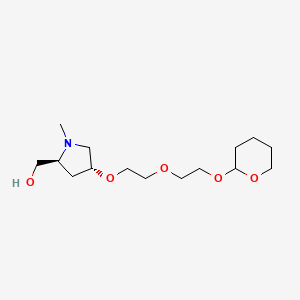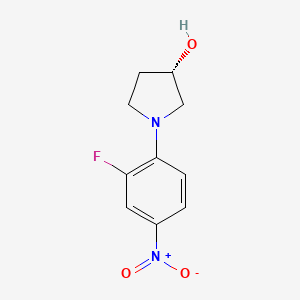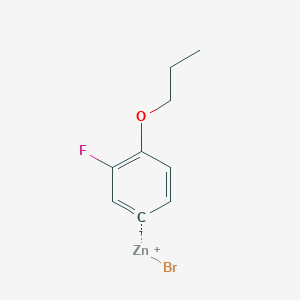
3-Fluoro-4-n-propyloxyphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-n-propyloxyphenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of this compound in tetrahydrofuran, a common solvent in organic chemistry. The presence of the zinc atom makes it a valuable reagent for forming carbon-carbon bonds, which is essential in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-fluoro-4-n-propyloxyphenylzinc bromide typically involves the reaction of 3-fluoro-4-n-propyloxybromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-Fluoro-4-n-propyloxybromobenzene+Zn→3-Fluoro-4-n-propyloxyphenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve more sophisticated techniques to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The use of high-purity starting materials and solvents is also crucial to minimize impurities in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-n-propyloxyphenylzinc bromide primarily undergoes nucleophilic addition reactions, where the zinc atom acts as a nucleophile. It can participate in various types of reactions, including:
Substitution Reactions: The compound can react with electrophiles to replace the zinc atom with another substituent.
Coupling Reactions: It can be used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with this compound include halides, alkyl halides, and other electrophiles. The reactions are typically carried out in the presence of a catalyst, such as palladium or nickel, and under an inert atmosphere to prevent oxidation. The solvent tetrahydrofuran is often used due to its ability to stabilize the organozinc compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used
Applications De Recherche Scientifique
3-Fluoro-4-n-propyloxyphenylzinc bromide has several applications in scientific research, including:
Organic Synthesis: It is used to synthesize complex organic molecules, particularly in the pharmaceutical industry for drug development.
Material Science: The compound is used in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.
Medicinal Chemistry: It is employed in the development of new therapeutic agents, including anticancer and antiviral drugs.
Biological Research: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Mécanisme D'action
The mechanism of action of 3-fluoro-4-n-propyloxyphenylzinc bromide involves the nucleophilic attack of the zinc atom on an electrophilic center. This leads to the formation of a new carbon-carbon bond, which is a key step in many organic synthesis reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluorophenylzinc bromide: Another organozinc compound with similar reactivity but lacking the n-propyloxy group.
4-Methoxyphenylzinc bromide: Similar structure but with a methoxy group instead of a fluoro group.
3,4-Dimethylphenylzinc bromide: Contains two methyl groups instead of a fluoro and n-propyloxy group.
Uniqueness
3-Fluoro-4-n-propyloxyphenylzinc bromide is unique due to the presence of both a fluoro and n-propyloxy group on the aromatic ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C9H10BrFOZn |
|---|---|
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-2-propoxybenzene-5-ide |
InChI |
InChI=1S/C9H10FO.BrH.Zn/c1-2-7-11-9-6-4-3-5-8(9)10;;/h4-6H,2,7H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
GYBIHGLSGNKQIG-UHFFFAOYSA-M |
SMILES canonique |
CCCOC1=C(C=[C-]C=C1)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


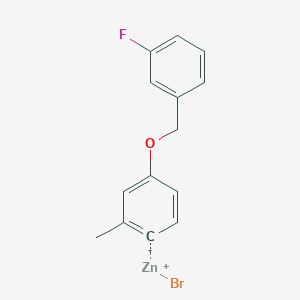
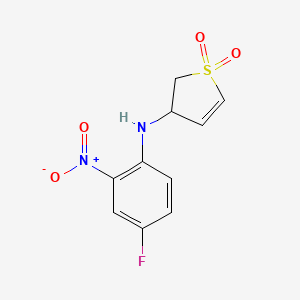
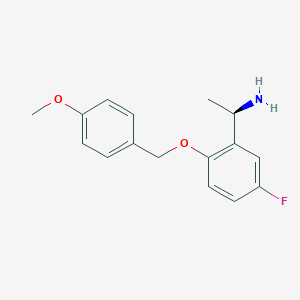
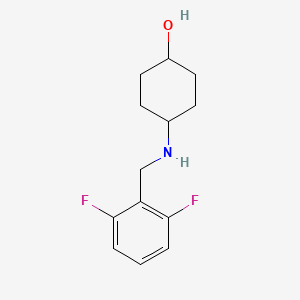
![2-(tert-Butyl)-8H-isoquinolino[4,3,2-de]phenanthridin-9-ium chloride](/img/structure/B14895905.png)
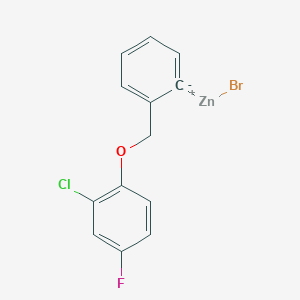
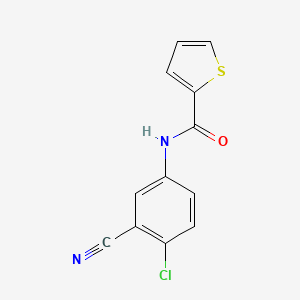
![4-Chloro-3-(difluoromethoxy)-1-trityl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14895933.png)
